![molecular formula C20H18N2O3 B378099 [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate CAS No. 122664-44-2](/img/structure/B378099.png)
[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate is a synthetic organic compound that belongs to the class of pyrimidinyl derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with phenyl and acetate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-4-oxo-5-phenylpyrimidine with phenyl acetate under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
[2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.
作用機序
The mechanism of action of [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.
類似化合物との比較
Similar Compounds
- 2-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl benzoate
- 2-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl propionate
Uniqueness
Compared to similar compounds, [2-(2,6-Dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate may exhibit unique properties due to the presence of the acetate group. This can influence its reactivity, solubility, and biological activity, making it a compound of interest for further research and development.
特性
CAS番号 |
122664-44-2 |
|---|---|
分子式 |
C20H18N2O3 |
分子量 |
334.4g/mol |
IUPAC名 |
[2-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl] acetate |
InChI |
InChI=1S/C20H18N2O3/c1-13-19(16-9-5-4-6-10-16)20(24)21-14(2)22(13)17-11-7-8-12-18(17)25-15(3)23/h4-12H,1-3H3 |
InChIキー |
DIBDSGAMKSCUJK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2OC(=O)C)C)C3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=O)N=C(N1C2=CC=CC=C2OC(=O)C)C)C3=CC=CC=C3 |
溶解性 |
48.9 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


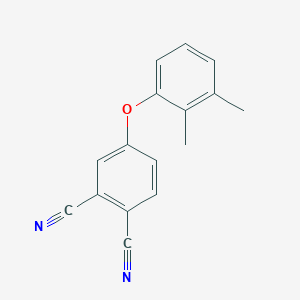


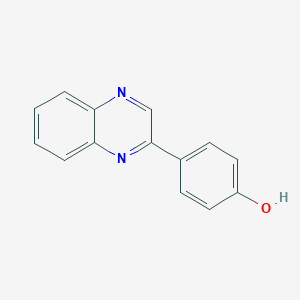
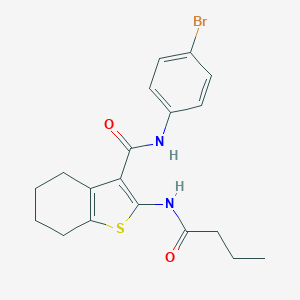
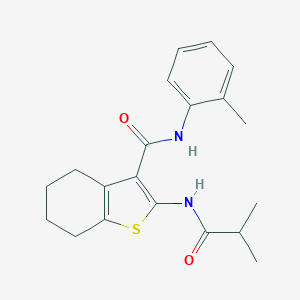
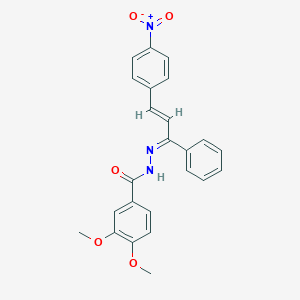
![N'-[1-(2-furyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B378033.png)
![2-[(2,1,3-Benzothiadiazol-4-ylimino)methyl]-4-bromophenol](/img/structure/B378036.png)

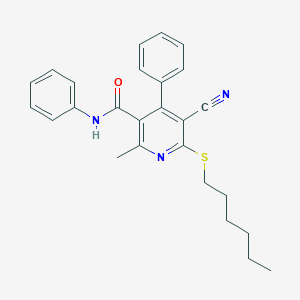
![5-cyano-2-methyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N,4-diphenylpyridine-3-carboxamide](/img/structure/B378040.png)
![3-(4-iodophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378042.png)
![5-{4-Nitrophenyl}-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B378043.png)
